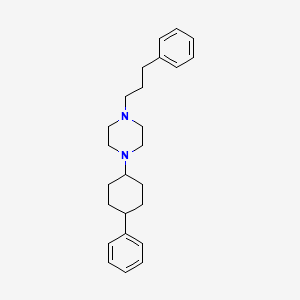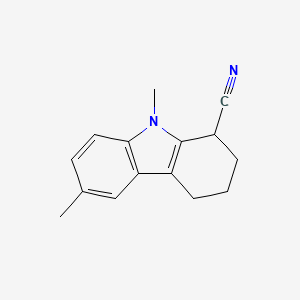![molecular formula C19H18N2O3S B11641101 ethyl 3-{[(phenylsulfanyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B11641101.png)
ethyl 3-{[(phenylsulfanyl)acetyl]amino}-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of ethyl 2-bromoacetate, phenylsulfanyl acetamide, and indole-2-carboxylic acid as starting materials. The reaction conditions typically include refluxing in a suitable solvent, such as methanol or ethanol, with an acid catalyst like methanesulfonic acid .
Analyse Chemischer Reaktionen
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The phenylsulfanyl group can also interact with biological molecules, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against Coxsackie B4 virus.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
The uniqueness of ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18N2O3S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
ethyl 3-[(2-phenylsulfanylacetyl)amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-19(23)18-17(14-10-6-7-11-15(14)20-18)21-16(22)12-25-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
PLICQOPKBLUEOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11641022.png)
![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)
![4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile](/img/structure/B11641029.png)


![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641038.png)
![3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one](/img/structure/B11641050.png)
![N,N-dibutyl-N'-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)imidoformamide](/img/structure/B11641070.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11641080.png)
![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641082.png)
![6-[(3-chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11641087.png)
